molecular formula C19H25N5O5 B2759857 8-(bis(2-hydroxyethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105245-00-8

8-(bis(2-hydroxyethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2759857
M. Wt: 403.439
InChI Key: XIBGAMJWGUQDDU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Potential HIV Inhibition

Research has explored the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential inhibitors of HIV. Although the compounds synthesized were found to be inactive against HIV, the methodologies developed offer valuable insights into the chemical synthesis of complex purine derivatives, which could be applied in other contexts of drug development and biochemical research (Åsa Rosenquist Å et al., 1996).

Solid-Phase Synthesis of Bisheterocycles

Another study described the solid-phase synthesis of bisheterocyclic compounds containing purine and the 3-hydroxyquinolin-4(1H)-one skeleton. This work highlights a novel approach to creating purine-based compounds with potential applications in medicinal chemistry and drug discovery (B. Vaňková et al., 2010).

Optoelectronic and Charge Transport Properties for OLEDs

The optoelectronic and charge transport properties of specific purine derivatives were investigated for their potential use in OLEDs. The study provides insight into the structural and electronic characteristics that make these compounds suitable for use in optoelectronic applications, offering a pathway toward the development of new materials for electronic devices (Nuha Wazzan & A. Irfan, 2019).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful to you. For more specific information on “8-(bis(2-hydroxyethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione”, I would recommend reaching out to a subject matter expert or conducting a thorough literature search.


properties

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-22-16-15(17(27)21-19(22)28)24(18(20-16)23(9-11-25)10-12-26)8-7-13-3-5-14(29-2)6-4-13/h3-6,25-26H,7-12H2,1-2H3,(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBGAMJWGUQDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CCO)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(bis(2-hydroxyethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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